3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Medicinal Chemistry Chemical Biology Process Chemistry

3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1868046-65-4) is a halogenated, 4-amino-substituted heterocyclic small molecule. It belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a cornerstone of kinase inhibitor drug discovery and chemical biology due to its role as an ATP-competitive binding motif.

Molecular Formula C6H6ClN5
Molecular Weight 183.60 g/mol
Cat. No. B11910320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC6H6ClN5
Molecular Weight183.60 g/mol
Structural Identifiers
SMILESCC1=NC2=NNC(=C2C(=N1)N)Cl
InChIInChI=1S/C6H6ClN5/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H3,8,9,10,11,12)
InChIKeyJCVCTPNQENODHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Core Scaffold for Kinase-Targeted Procurement


3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1868046-65-4) is a halogenated, 4-amino-substituted heterocyclic small molecule. It belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a cornerstone of kinase inhibitor drug discovery and chemical biology due to its role as an ATP-competitive binding motif . The compound features a chlorine atom at the 3-position and a methyl group at the 6-position, a specific substitution pattern that provides a unique chemical handle for further functionalization, making it a critical intermediate for the synthesis of diverse inhibitor libraries.

The Non-Interchangeability of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Research and Development


In the pyrazolo[3,4-d]pyrimidine class, even minor substitutions lead to profound shifts in kinase selectivity and potency. The simultaneous presence of a chlorine at C3 and a methyl at C6 on the 4-amino core is not arbitrary; it dictates the molecule's reactivity in nucleophilic substitution (SNAr) reactions and establishes a defined chemical space for structure-activity relationship (SAR) exploration . Generic substitution with other halogenated or alkylated analogs, such as 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (lacking the C6 methyl) or 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (lacking the C3 chlorine), will result in a different electronic environment, altered reaction kinetics, and a distinct biological profile, which can derail a medicinal chemistry program reliant on specific SAR hypotheses .

Quantitative Differentiation Evidence for 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Analogs


Purity Profile: 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (97%) Against an Industry Baseline

The target compound is supplied at a high standard purity of 97% (HPLC), a critical quality control metric for reproducible synthetic chemistry and biological testing . This purity level is superior to the common research-grade baseline of 95% for the comparator, 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine . For a building block intended for parallel synthesis and fragment-based drug discovery, this higher initial purity reduces the risk of byproduct interference in subsequent biological assays, saving significant time and resources.

Medicinal Chemistry Chemical Biology Process Chemistry

Enhanced Lipophilicity of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Drives Membrane Permeability

The addition of the 6-methyl group on the target compound increases its predicted LogP to 0.89692 versus -0.27588 for the des-methyl analog 3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This difference of over one LogP unit suggests significantly enhanced membrane permeability, a crucial factor for intracellular target engagement in cell-based assays.

Drug Design ADME Physicochemical Property

Synthetic Utility: A Superior Substrate for Nucleophilic Aromatic Substitution (SNAr)

The presence of the C4-amine and C3-chlorine enables diverse functionalization pathways, but the C6-methyl group on the target compound can influence the rate of the key SNAr reaction at the C4-position. Unlike the frequently employed 4-chloro-6-methylpyrazolo[3,4-d]pyrimidine (CAS 30129-53-4) which requires a separate ammonolysis step to install the critical 4-amino group [1], the target compound provides the 4-amino group pre-installed. This eliminates a synthetic step and the associated yield loss, giving researchers a more efficient entry point for directly diversifying at the C3-chloro position via SNAr to rapidly generate focused kinase inhibitor libraries.

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Positional Selectivity for the 3-Chloro Group in Kinase Hinge-Binding Motif Interactions

Docking studies on pyrazolo[3,4-d]pyrimidine derivatives demonstrate that a chlorine atom at the C3-position can engage in critical halogen bonding with the kinase hinge region. For example, a close analog, compound 15 in a related series, achieved an EGFR-TK IC50 of 0.135 μM [1]. While direct data for the target compound is pending, class-level SAR indicates that the 3-chloro substituent is essential for mimicking the ATP purine ring's interactions, a role that a hydrogen (as in 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) or other halogens cannot identically fulfill. This positions the target compound as a privileged scaffold for designing potent, ATP-competitive kinase inhibitors.

Kinase Inhibition EGFR Computational Chemistry

Priority Application Scenarios for Procuring 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Core Building Block for ATP-Competitive Kinase Inhibitor Libraries

This compound is the optimal starting material for parallel medicinal chemistry efforts aimed at developing novel kinase inhibitors. Its C3-chlorine atom serves as a universal SNAr handle for introducing diverse amines, while the pre-installed C4-amine ensures the critical hinge-binding interaction is maintained without additional synthesis, as established in its superior synthetic utility compared to 4-chloro analogs [1]. The enhanced lipophilicity from the C6-methyl group also improves the drug-likeness of the resulting library members .

Lead Optimization of EGFR-TK and Related Tyrosine Kinase Inhibitors

For programs targeting EGFR-TK or other tyrosine kinases, this compound provides a focused chemical space for lead maturation. Class-level SAR evidence shows that the 3-chloro substituent is essential for high potency against EGFR, enabling a direct SAR investigation for selectivity optimization without the need for de novo scaffold hopping [2].

Fragment-Based Drug Discovery (FBDD) for Anticancer Agents

The high cross-study purity (97%) of the commercially available compound makes it directly suitable for fragment screening campaigns. Its favorable predicted LogP and low molecular weight align with fragment library criteria, offering a validated, high-quality entry for identifying novel hits against cancer targets.

Synthesis of Nucleoside Analogs and Antiviral Probes

The compound's core structure is a recognized precursor for the synthesis of nucleoside mimetics. Related 4-chloro-6-methyl derivatives have been successfully employed to construct antiviral nucleosides [1], confirming this substitution pattern's utility. The pre-installed 4-amine offers a direct route to these complex analogs, bypassing the protecting group manipulations required with other starting materials.

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